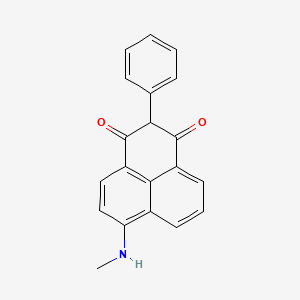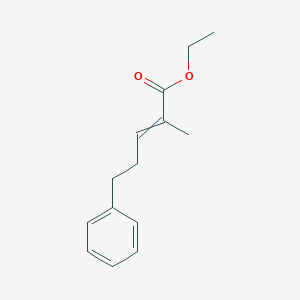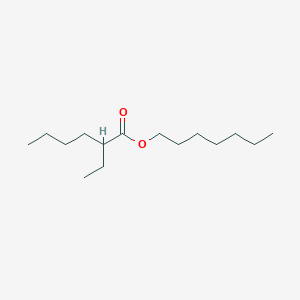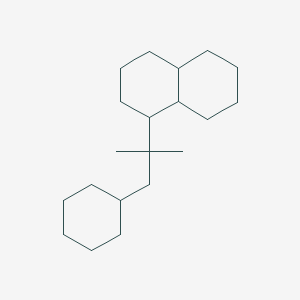![molecular formula C10H14N2O B14312583 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol CAS No. 114315-21-8](/img/structure/B14312583.png)
2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol typically involves the condensation of 2-aminophenylacetaldehyde with ethanolamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitroso compounds.
Reduction: Regeneration of the original amine and alcohol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for constructing diverse chemical libraries.
Biology
The compound’s structure, which includes both amine and alcohol groups, allows it to interact with biological molecules, making it a candidate for drug development. It can be used as a building block for designing molecules with potential therapeutic effects.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for modifying the properties of industrial products.
Mécanisme D'action
The mechanism by which 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol exerts its effects depends on its interaction with molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their function. The specific pathways involved vary depending on the application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Aminophenyl)amino]ethanol: Similar structure but lacks the Schiff base configuration.
2-Amino-2-(2-aminophenyl)ethanol: Another related compound with slight structural differences.
Uniqueness
2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol is unique due to its Schiff base structure, which imparts distinct reactivity and properties compared to its analogs. This configuration allows for specific interactions and reactions that are not possible with other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Further exploration of its properties and applications could lead to new discoveries and innovations.
Propriétés
Numéro CAS |
114315-21-8 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-[1-(2-aminophenyl)ethylideneamino]ethanol |
InChI |
InChI=1S/C10H14N2O/c1-8(12-6-7-13)9-4-2-3-5-10(9)11/h2-5,13H,6-7,11H2,1H3 |
Clé InChI |
SHMHUOUIUHGWRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCO)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)




![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)

